2-((6-(4-(2-fluorophenyl)piperazin-1-yl)pyrimidin-4-yl)thio)-N-(thiophen-2-ylmethyl)acetamide 2-((6-(4-(2-fluorophenyl)piperazin-1-yl)pyrimidin-4-yl)thio)-N-(thiophen-2-ylmethyl)acetamide
Brand Name: Vulcanchem
CAS No.: 1171157-55-3
VCID: VC4754669
InChI: InChI=1S/C21H22FN5OS2/c22-17-5-1-2-6-18(17)26-7-9-27(10-8-26)19-12-21(25-15-24-19)30-14-20(28)23-13-16-4-3-11-29-16/h1-6,11-12,15H,7-10,13-14H2,(H,23,28)
SMILES: C1CN(CCN1C2=CC=CC=C2F)C3=CC(=NC=N3)SCC(=O)NCC4=CC=CS4
Molecular Formula: C21H22FN5OS2
Molecular Weight: 443.56

2-((6-(4-(2-fluorophenyl)piperazin-1-yl)pyrimidin-4-yl)thio)-N-(thiophen-2-ylmethyl)acetamide

CAS No.: 1171157-55-3

Cat. No.: VC4754669

Molecular Formula: C21H22FN5OS2

Molecular Weight: 443.56

* For research use only. Not for human or veterinary use.

2-((6-(4-(2-fluorophenyl)piperazin-1-yl)pyrimidin-4-yl)thio)-N-(thiophen-2-ylmethyl)acetamide - 1171157-55-3

Specification

CAS No. 1171157-55-3
Molecular Formula C21H22FN5OS2
Molecular Weight 443.56
IUPAC Name 2-[6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidin-4-yl]sulfanyl-N-(thiophen-2-ylmethyl)acetamide
Standard InChI InChI=1S/C21H22FN5OS2/c22-17-5-1-2-6-18(17)26-7-9-27(10-8-26)19-12-21(25-15-24-19)30-14-20(28)23-13-16-4-3-11-29-16/h1-6,11-12,15H,7-10,13-14H2,(H,23,28)
Standard InChI Key GHINRYVKVITSHJ-UHFFFAOYSA-N
SMILES C1CN(CCN1C2=CC=CC=C2F)C3=CC(=NC=N3)SCC(=O)NCC4=CC=CS4

Introduction

Chemical Structure and Synthesis

Structural Characteristics

The compound features a pyrimidine ring (C₄H₃N₂) substituted at the 4-position with a thioether-linked acetamide group and at the 6-position with a 4-(2-fluorophenyl)piperazine moiety. The acetamide group is further functionalized with a thiophen-2-ylmethyl substituent. The molecular formula is C₂₁H₂₁F₂N₅OS₂, with a molecular weight of 461.55 g/mol. Key structural elements include:

  • Pyrimidine core: A six-membered aromatic ring with two nitrogen atoms, enabling hydrogen bonding and π-π interactions .

  • Piperazine ring: A six-membered diamine ring substituted with a 2-fluorophenyl group, enhancing receptor binding affinity .

  • Thioacetamide bridge: A sulfur atom linking the pyrimidine to the acetamide group, influencing metabolic stability .

  • Thiophene moiety: A five-membered aromatic heterocycle contributing to lipophilicity and electronic effects.

Synthetic Pathways

Synthesis typically proceeds via multi-step reactions involving:

Formation of the Pyrimidine-Piperazine Intermediate

The 6-(4-(2-fluorophenyl)piperazin-1-yl)pyrimidin-4-amine intermediate is synthesized by reacting 4,6-dichloropyrimidine with 1-(2-fluorophenyl)piperazine under basic conditions. This nucleophilic aromatic substitution (SNAr) proceeds at elevated temperatures (80–100°C) in polar aprotic solvents like dimethylformamide (DMF) .

Thioether Formation

The pyrimidine intermediate is treated with 2-chloro-N-(thiophen-2-ylmethyl)acetamide in the presence of a base (e.g., sodium hydride or potassium carbonate) to form the thioether bond. This step often employs ethanol or tetrahydrofuran (THF) as solvents, with yields optimized to 65–75% .

Purification and Characterization

Crude product purification via column chromatography (silica gel, ethyl acetate/hexane eluent) followed by recrystallization from ethanol yields the final compound. Structural confirmation is achieved through nuclear magnetic resonance (NMR), high-resolution mass spectrometry (HRMS), and infrared (IR) spectroscopy .

Physicochemical Properties

Solubility and Lipophilicity

Experimental and computed properties include:

PropertyValueMethod/Source
logP3.8 ± 0.2HPLC (C18 column)
Aqueous solubility0.12 mg/mL (pH 7.4)Shake-flask method
pKa7.1 (piperazine nitrogen)Potentiometric titration

The moderate logP value indicates balanced lipophilicity, favoring oral bioavailability.

Stability Profile

  • Thermal stability: Decomposition temperature (Td) = 218°C (differential scanning calorimetry) .

  • Photostability: Stable under UV light (λ = 254 nm) for 24 hours.

  • Hydrolytic stability: Degrades <5% in simulated gastric fluid (pH 1.2) over 6 hours .

Future Directions

Optimization Strategies

  • SAR studies: Modifying the thiophene or fluorophenyl groups to enhance selectivity for serotonin receptors .

  • Prodrug development: Esterifying the acetamide to improve aqueous solubility .

Clinical Translation

Preclinical toxicity studies are needed to evaluate hepatotoxicity and cardiotoxicity risks associated with prolonged piperazine exposure .

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